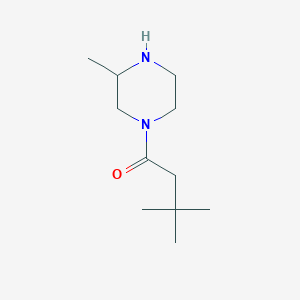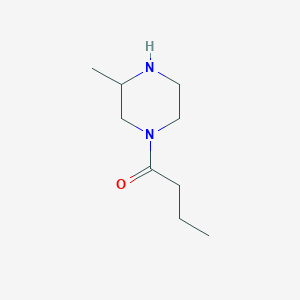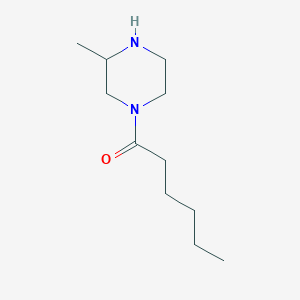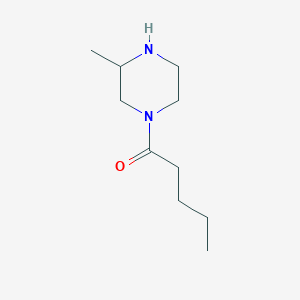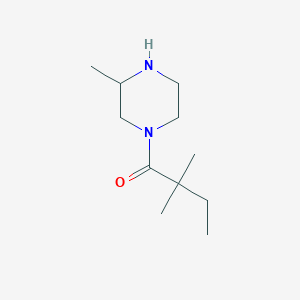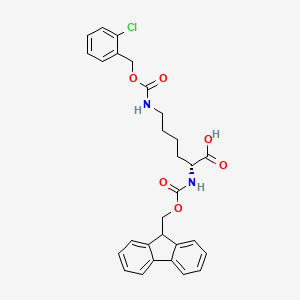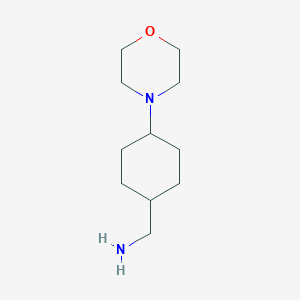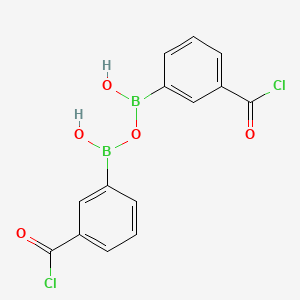
3-Chlorocarbonylphenylboronic anhydride, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocarbonylphenylboronic anhydride, 90% is a chemical compound used in scientific research. It is also known as 3-Boronobenzoyl chloride . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 3-Chlorocarbonylphenylboronic anhydride is C7H6BClO3 . The molecular weight is 184.38 g/mol .Mécanisme D'action
Target of Action
3-Chlorocarbonylphenylboronic anhydride is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . It interacts with the palladium catalyst and the organic halide to form a new carbon-carbon bond . The reaction conditions are mild and tolerant to various functional groups, making it a widely used method in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves several steps: oxidative addition, transmetalation, and reductive elimination . The 3-Chlorocarbonylphenylboronic anhydride participates in the transmetalation step, where it transfers the phenyl group to the palladium center .
Pharmacokinetics
Like other boronic acids and their derivatives, it is expected to have good stability and reactivity under the reaction conditions .
Result of Action
The result of the action of 3-Chlorocarbonylphenylboronic anhydride in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 3-Chlorocarbonylphenylboronic anhydride is influenced by various environmental factors such as temperature, solvent, and the presence of a base . For instance, the compound is stable under anhydrous conditions and can form a trimeric anhydride (boroxine) in the presence of water .
Propriétés
IUPAC Name |
(3-carbonochloridoylphenyl)-[(3-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10B2Cl2O5/c17-13(19)9-3-1-5-11(7-9)15(21)23-16(22)12-6-2-4-10(8-12)14(18)20/h1-8,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEVNZBOVSIVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)Cl)(O)OB(C2=CC(=CC=C2)C(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10B2Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190568 |
Source


|
| Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carbonochloridoylphenyl)-[(3-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid | |
CAS RN |
959918-40-2 |
Source


|
| Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959918-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
